molecular formula C14H21IO B13784239 Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- CAS No. 89209-02-9

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo-

Cat. No.: B13784239
CAS No.: 89209-02-9
M. Wt: 332.22 g/mol
InChI Key: XAKFDUNVLYZUFO-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- is a chemical compound known for its unique structure and properties It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by tert-butyl groups, and the hydrogen at position 6 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- typically involves the iodination of 2,4-bis(1,1-dimethylethyl)phenol. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane. The reaction conditions usually require a controlled temperature to prevent over-iodination and to ensure the selective substitution at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: The major product is the hydrogenated phenol derivative.

Scientific Research Applications

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,4-bis(1,1-dimethylethyl)-6-iodo- is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89209-02-9

Molecular Formula

C14H21IO

Molecular Weight

332.22 g/mol

IUPAC Name

2,4-ditert-butyl-6-iodophenol

InChI

InChI=1S/C14H21IO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3

InChI Key

XAKFDUNVLYZUFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)O)C(C)(C)C

Origin of Product

United States

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